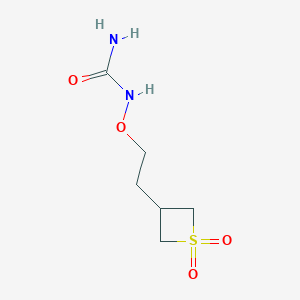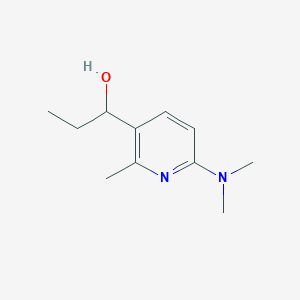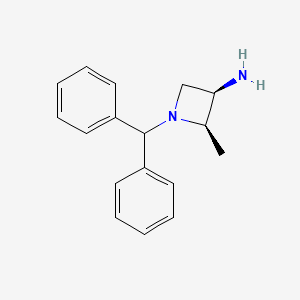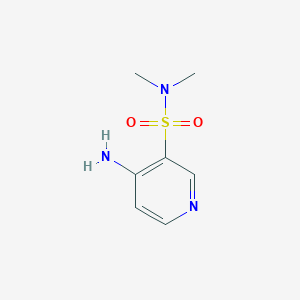
1-(2-(1,1-Dioxidothietan-3-yl)ethoxy)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-(2-(1,1-Dioxidothietan-3-yl)ethoxy)urea involves several steps. One common method includes the reaction of 1,1-dioxidothietan-3-yl with ethoxyurea under controlled conditions . The reaction typically requires specific reagents and catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up this synthetic route while maintaining stringent quality control measures to ensure consistency and safety .
Analyse Chemischer Reaktionen
1-(2-(1,1-Dioxidothietan-3-yl)ethoxy)urea undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .
Wissenschaftliche Forschungsanwendungen
1-(2-(1,1-Dioxidothietan-3-yl)ethoxy)urea has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it may be used to study enzyme interactions and metabolic pathways . In medicine, this compound could be investigated for its potential therapeutic properties . Additionally, it has industrial applications, such as in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 1-(2-(1,1-Dioxidothietan-3-yl)ethoxy)urea involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Vergleich Mit ähnlichen Verbindungen
1-(2-(1,1-Dioxidothietan-3-yl)ethoxy)urea can be compared with other similar compounds, such as N-(1,1-dioxothietan-3-yl)-1,2,4-triazoles . These compounds share structural similarities but may differ in their chemical reactivity and biological activity . The uniqueness of this compound lies in its specific functional groups and the resulting properties .
Eigenschaften
Molekularformel |
C6H12N2O4S |
|---|---|
Molekulargewicht |
208.24 g/mol |
IUPAC-Name |
2-(1,1-dioxothietan-3-yl)ethoxyurea |
InChI |
InChI=1S/C6H12N2O4S/c7-6(9)8-12-2-1-5-3-13(10,11)4-5/h5H,1-4H2,(H3,7,8,9) |
InChI-Schlüssel |
NBYPXQQUQBRGIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CS1(=O)=O)CCONC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6-Dimethylbenzo[d]isothiazole](/img/structure/B13012336.png)

![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B13012351.png)

![5-(Bromomethyl)-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13012370.png)
![3-(4-Ethoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13012376.png)

![Methyl 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetate](/img/structure/B13012392.png)

![3-(4-Oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)propanoic acid](/img/structure/B13012407.png)



![7-Bromo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B13012417.png)
